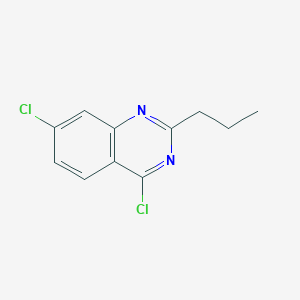

4,7-Dichloro-2-propylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-2-propylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2/c1-2-3-10-14-9-6-7(12)4-5-8(9)11(13)15-10/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUFUXAAJQJIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4,7 Dichloro 2 Propylquinazoline and Its Precursors

Overview of Contemporary Quinazoline (B50416) Core Synthesis Methodologies

The construction of the quinazoline framework has been the subject of extensive research, leading to a variety of synthetic methodologies. These can be broadly categorized into classical and modern approaches, with the latter often emphasizing efficiency, sustainability, and the use of advanced catalytic systems.

Cyclization and Annulation Reaction Paradigms

Cyclization and annulation reactions are fundamental to the formation of the quinazoline ring system. Traditional methods often involve the condensation of anthranilic acid derivatives with amides, a process known as the Niementowski quinazoline synthesis. nih.gov This method, while foundational, typically requires high temperatures and can be limited in scope. nih.gov

Modern advancements have introduced more sophisticated annulation strategies. For instance, the reaction of 2-aminobenzonitriles with aldehydes or alcohols can yield quinazolines through a series of condensation and cyclization steps. nih.govfrontiersin.org Another innovative approach involves the iodine/DMSO-promoted oxidative decarboxylation of α-amino acids followed by an oxidative annulation reaction with 2-aminobenzamides to furnish quinazolinone derivatives. thieme-connect.com Furthermore, reagent-controlled regiodivergent annulations, such as the reaction of 2-indolyl quinazolinone with propargylic alcohols, allow for the synthesis of complex fused quinazolinone systems through sequential C-propargylation and aza-annulation. acs.org

A variety of starting materials can be employed in these cyclization strategies, as highlighted in the following table:

| Starting Material 1 | Starting Material 2 | Reaction Type | Product |

| Anthranilic acids | Amides | Niementowski Condensation | 4-Oxo-3,4-dihydroquinazolines nih.gov |

| 2-Aminobenzonitriles | Aldehydes/Alcohols | Condensation/Cyclization | Quinazolines nih.govfrontiersin.org |

| 2-Aminobenzamides | α-Amino Acids | Oxidative Annulation | Quinazolinones thieme-connect.com |

| 2-Indolyl quinazolinone | Propargylic Alcohols | C-Propargylation/Aza-annulation | Fused Indolopyrido-quinazolinones acs.org |

Transition-Metal-Catalyzed and Metal-Free Synthetic Protocols

The advent of transition-metal catalysis has revolutionized quinazoline synthesis, offering milder reaction conditions, broader substrate scope, and improved efficiency. nih.govnih.gov Catalysts based on palladium, copper, iron, manganese, and cobalt have been extensively explored. nih.govmdpi.comfrontiersin.org

Palladium-catalyzed reactions, for example, can facilitate the cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids to produce 4-arylquinazolines. organic-chemistry.org Copper catalysts are effective in the synthesis of 2-substituted quinazolinones from 2-bromobenzamides and various substrates like aldehydes and alcohols. organic-chemistry.org Earth-abundant and less toxic metals like manganese and iron are gaining prominence. mdpi.comfrontiersin.org Manganese-catalyzed C-H activation and dehydrogenative coupling reactions provide sustainable routes to quinazolines. mdpi.comfrontiersin.org Iron-catalyzed cyclization of 2-halobenzoic acids and amidines, particularly under microwave irradiation, presents a green and rapid method. sci-hub.catrsc.org

In parallel, metal-free synthetic protocols have been developed to address the cost and toxicity concerns associated with some transition metals. mdpi.com These methods often utilize readily available and environmentally benign reagents. Molecular iodine, for instance, can catalyze the amination of benzylic C-H bonds in the reaction of 2-aminobenzaldehydes with benzylamines to form quinazolines. organic-chemistry.orgmdpi.com Other metal-free approaches include the use of organocatalysts under visible light irradiation and reactions promoted by reagents like o-iodoxybenzoic acid (IBX). organic-chemistry.org

The following table summarizes selected catalytic systems for quinazoline synthesis:

| Catalyst System | Reactants | Reaction Type |

| Palladium(II)/dppf | Ugi Adduct | Intramolecular N-arylation acs.org |

| Copper(I) | 2-Bromophenyl methylamines, Amides | Ullmann-type Coupling frontiersin.org |

| Manganese(I) Complex | 2-Aminobenzyl alcohols, Primary amides | Dehydrogenative Coupling frontiersin.org |

| Iron(III) acetylacetonate | 2-Halobenzoic acids, Amidines | C-N Coupling sci-hub.catrsc.org |

| Cobalt(II) acetate (B1210297) | 2-Aminoaryl alcohols, Nitriles | Dehydrogenative Annulation mdpi.comresearchgate.net |

| Molecular Iodine | 2-Aminobenzophenones, Aryl amines | Benzylic C-H Amination mdpi.com |

Microwave-Assisted and Green Chemistry Approaches in Quinazoline Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation has been particularly beneficial in quinazoline synthesis, enabling rapid and efficient construction of the quinazoline core. nih.govnih.govrsc.org For instance, the iron-catalyzed cyclization of 2-halobenzoic acids with amidines can be significantly expedited under microwave conditions, even in aqueous media, aligning with the principles of green chemistry. sci-hub.catrsc.org

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into quinazoline synthesis. nih.gov This includes the use of environmentally benign solvents like water, solvent-free reaction conditions, and the development of recyclable catalysts. sci-hub.catrsc.orgnih.gov The use of ionic liquids, such as butylmethylimidazolium (B1222432) tetrachloroferrate (Bmim[FeCl4]), as recyclable catalysts in multicomponent reactions further exemplifies the push towards sustainable synthetic methodologies. frontiersin.orgnih.gov Ultrasound-promoted synthesis is another green technique that has been applied to the formation of quinazolinones, offering benefits like simple catalyst systems and improved yields without the need for organic solvents. ujpronline.com

Multicomponent Reaction (MCR) Strategies for Heterocycle Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, are highly valued for their atom economy and operational simplicity. acs.orgnih.gov MCRs provide a rapid and efficient means to generate molecular diversity and have been successfully applied to the synthesis of quinazoline derivatives. acs.orgnih.govmdpi.com

A notable example is the Ugi four-component reaction (Ugi-4CR), which can be employed to construct complex polycyclic quinazolinones. acs.orgnih.gov In one approach, an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation yields isoindolo[1,2-b]quinazolinone derivatives. acs.org Another strategy involves a copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes to produce 1,2,3-triazolyl-quinazolinones. mdpi.com These MCRs often allow for the construction of intricate molecular architectures in a limited number of steps, making them highly attractive for combinatorial chemistry and drug discovery. nih.gov A sustainable approach for synthesizing quinazolinones has been developed using a magnetically recoverable palladium catalyst in an MCR of aryl or heteroaryl iodides, a carbonyl source, and 2-aminobenzamide (B116534). frontiersin.org

Targeted Synthesis of 4,7-Dichlorinated Quinazoline Intermediates

The synthesis of specifically substituted quinazolines, such as those with chloro groups at the 4 and 7 positions, requires careful selection of starting materials and reaction conditions to ensure regiochemical control.

A common precursor for the synthesis of 4,7-dichloroquinazolines is 7-chloro-3H-quinazolin-4-one. chemicalbook.com This intermediate can be prepared from starting materials like 2-amino-4-chlorobenzoic acid or 2-amino-4-chlorobenzonitrile (B1265954). sigmaaldrich.comchemicalbook.comnbinno.com The transformation of 7-chloro-3H-quinazolin-4-one to 4,7-dichloroquinazoline (B1295908) is typically achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), at elevated temperatures. chemicalbook.com This reaction proceeds with high yield. chemicalbook.com

An alternative route to a related dichlorinated scaffold, 4,7-dichloroquinoline (B193633), involves the cyclization of 3-chloroaniline (B41212) with diethyl oxaloacetate, followed by hydrolysis, decarboxylation, and subsequent chlorination with phosphorus oxychloride. wikipedia.orgorgsyn.orggoogle.com While this produces a quinoline (B57606), the general principles of building the chlorinated heterocyclic system are illustrative.

The synthesis of a precursor like 2-amino-4-chlorobenzonitrile can be achieved through methods such as the amination of 2-chlorobenzonitrile (B47944) or the reduction of 4-nitro-2-chlorobenzonitrile. 2-Amino-4-chlorobenzoic acid can be synthesized via the reduction of 4-nitro-2-chlorobenzoic acid or other established methods. chemicalbook.com

Regiospecific Chlorination Methodologies for Quinazoline Rings

Achieving regiospecific chlorination of the quinazoline ring is crucial for synthesizing compounds like 4,7-dichloro-2-propylquinazoline. The strategy generally involves introducing the chlorine atoms at specific positions on the precursor benzene (B151609) ring before the quinazoline ring is formed.

For the 7-chloro substituent, starting with a para-chloro-substituted aniline (B41778) derivative, such as 2-amino-4-chlorobenzoic acid or 2-amino-4-chlorobenzonitrile, ensures the chlorine is correctly positioned in the final quinazoline product. sigmaaldrich.comchemicalbook.com

The 4-chloro substituent is typically introduced at a later stage. As described previously, the synthesis often proceeds through a 4-oxoquinazoline (quinazolinone) intermediate. The hydroxyl group at the 4-position of the quinazolinone can then be converted to a chloro group using a chlorinating agent like phosphorus oxychloride. chemicalbook.com

Direct chlorination of the quinazoline ring itself is generally less common for achieving this specific substitution pattern due to potential issues with regioselectivity. However, for other substitution patterns, methods for regioselective functionalization exist. For example, in 2-chloro-4-sulfonylquinazolines, an interesting "sulfonyl group dance" has been observed where treatment with an azide (B81097) nucleophile leads to a swap of functional groups, demonstrating the nuanced reactivity of the quinazoline core. nih.gov

Precursor Design and Synthesis (e.g., from anthranilic acid derivatives)

The foundational strategy for synthesizing the quinazoline ring system often begins with anthranilic acid or its derivatives. For the target compound, this compound, a key precursor is a correspondingly substituted anthranilic acid, such as 2-amino-4-chlorobenzoic acid. sigmaaldrich.com The synthesis of this precursor typically starts from a more readily available chemical, like 2-chloro-4-nitrobenzoic acid, which undergoes reduction of the nitro group to an amine. chemicalbook.com A common method for this reduction is catalytic hydrogenation using catalysts like Raney nickel in a suitable organic solvent, a process that can be completed within a few hours. google.com

Alternative strategies involve the direct halogenation of anthranilamide (2-aminobenzamide). For instance, bromination using N-bromosuccinimide or iodination with iodine and hydrogen peroxide can furnish halogenated 2-aminobenzamide intermediates. nih.gov These precursors are crucial as they contain the necessary amine and carbonyl functionalities, correctly positioned on the benzene ring, to facilitate the subsequent cyclization into the quinazoline core. nih.gov The synthesis of related halogenated acridone (B373769) derivatives has also started from substituted anthranilic acids like 2-amino-5-bromo-4-chlorobenzoic acid, demonstrating the utility of these building blocks in forming complex heterocyclic systems. acs.org

The general pathway from the anthranilic acid derivative involves two main steps. First, the anthranilic acid is reacted with a reagent that will ultimately form the C2-substituent and the N1-C2 bond of the quinazoline ring. This often leads to the formation of an intermediate, such as a 2-substituted benzoxazinone (B8607429). This intermediate is then reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) derivative, to form the final quinazolinone ring.

Strategic Introduction of the 2-Propyl Side Chain

The incorporation of the 2-propyl group is a critical step that can be achieved at different stages of the synthesis, either by building it into the ring from the start or by adding it to a pre-formed quinazoline core.

A highly effective strategy involves incorporating the propyl side chain during the formation of the heterocyclic ring. This is commonly achieved by reacting the anthranilic acid precursor with a derivative of butyric acid (the four-carbon acid corresponding to the desired propyl group plus the C2 carbon). For example, 2-amino-4-chlorobenzoic acid can be acylated with butanoyl chloride or butyric anhydride. This reaction forms an N-acylated intermediate which then cyclizes, often upon heating, to yield 2-propyl-4H-3,1-benzoxazin-4-one. researchgate.net This benzoxazinone is a key intermediate that already contains the required 2-propyl side chain. Subsequent reaction with an ammonia source replaces the ring oxygen with nitrogen to form the 2-propyl-quinazolin-4-one skeleton. researchgate.net

Another approach involves the condensation of 2-aminobenzamide with an appropriate aldehyde, in this case, butanal. acs.org This method, often carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO), provides a direct route to 2-substituted quinazolin-4(3H)-ones. acs.org Manganese-catalyzed dehydrogenative coupling reactions between a 2-aminobenzyl alcohol and a primary amide (e.g., butanamide) also represent a viable method for synthesizing 2-substituted quinazolines. nih.gov

An alternative to building the side chain into the ring is to introduce it onto a pre-functionalized quinazoline scaffold. This sequential approach typically starts with a quinazoline that has a good leaving group at the C2 position, most commonly a chlorine atom, to give a 2-chloroquinazoline (B1345744) intermediate. sigmaaldrich.com This intermediate can then undergo a nucleophilic substitution or a metal-catalyzed cross-coupling reaction to introduce the propyl group.

While direct nucleophilic substitution at the C2 position of a 4,7-dichloroquinazoline with a propyl nucleophile can be challenging, cross-coupling reactions offer a powerful alternative. For example, a Suzuki coupling reaction could be employed, reacting 2,4,7-trichloroquinazoline (B1295576) with propylboronic acid in the presence of a palladium catalyst. Suzuki couplings have been successfully used to form C-C bonds at the C2 and C4 positions of quinazolines using various boronic acids. tsijournals.com Similarly, other organometallic reagents, such as propyl-Grignard reagents (propylmagnesium bromide), could potentially be used in coupling reactions to install the alkyl group at the C2 position.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for achieving high yields and purity in the synthesis of quinazoline derivatives. Key variables include the choice of catalyst, solvent, reaction temperature, and time. researchgate.net

The choice of solvent and catalyst system is also critical. While some syntheses require harsh conditions or expensive metal catalysts, recent efforts have focused on developing milder, more environmentally benign protocols. researchgate.netnih.gov For instance, efficient, catalyst-free synthesis of quinazolinones has been achieved using DMSO as a solvent at elevated temperatures (e.g., 100°C). researchgate.net Other optimized systems include iodine-catalyzed multicomponent reactions and base-driven syntheses in water, which offer excellent yields and simplified procedures. researchgate.netnih.gov

The following table summarizes various optimized conditions for the synthesis of quinazoline scaffolds, which can be adapted for the synthesis of this compound.

| Method/Catalyst | Starting Materials | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave-Assisted Solid Phase | Anthranilic acid, Acetic anhydride, NH3aq | NaOH on Alumina, Microwave Irradiation | 80 | |

| Catalyst- and Base-Free | 2-Aminobenzamide, Benzylamine | DMSO, 100°C | High | researchgate.net |

| Iodine-Catalyzed | Indoles, Glyoxylic acid, Aliphatic amines | Mild conditions | High | researchgate.net |

| Mn(I)-catalyzed Dehydrogenative Coupling | 2-Aminobenzyl alcohol, Primary amides | Toluene, 130°C | 58-81 | nih.gov |

| Microwave-Assisted | N'-(2-cyanophenyl)-N,N-dimethylformamidines, Amines | i-PrOH/HOAc, 100-160°C, 10-20 min | High | frontiersin.org |

Advanced Purification and Isolation Techniques for Synthetic Products

The isolation and purification of the final product and synthetic intermediates are essential to ensure high purity. The chosen technique depends on the physical properties of the compound (e.g., solubility, crystallinity) and the nature of the impurities.

A standard workup procedure following the reaction often involves several steps. tsijournals.comorgsyn.org This can include quenching the reaction, followed by liquid-liquid extraction to separate the product from the reaction medium. The organic extracts are typically washed with aqueous solutions (e.g., acid, base, or brine) to remove residual reagents and byproducts, dried over an anhydrous salt like Na₂SO₄, and concentrated using a rotary evaporator. tsijournals.commdpi.com

For solid products, recrystallization is a common and economical purification method. nih.gov This technique relies on the differential solubility of the product and impurities in a suitable solvent at different temperatures. It can yield highly pure crystalline material and sometimes eliminates the need for more complex chromatographic methods. acs.orgnih.gov Ethanol is a frequently used solvent for recrystallizing quinazoline derivatives. acs.org

When recrystallization is insufficient, chromatography is the preferred method. Flash column chromatography using silica (B1680970) gel is widely employed to separate the target compound from closely related impurities based on differences in polarity. tsijournals.com For smaller scale preparations or when impurities are difficult to separate, preparative thin-layer chromatography (TLC) can be a very effective, albeit less scalable, purification tool. youtube.com

The purity of the final compound is typically assessed using a combination of analytical techniques, including TLC, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. youtube.comresearchgate.net

| Technique | Principle | Application in Quinazoline Synthesis | Advantages/Disadvantages |

|---|---|---|---|

| Extraction/Washing | Differential solubility and partitioning between immiscible liquid phases. | Initial workup to remove salts, acids, bases, and water-soluble impurities. orgsyn.org | Adv: Simple, fast, removes bulk impurities. Disadv: May not remove structurally similar impurities. |

| Recrystallization | Difference in solubility of the product and impurities in a solvent at varying temperatures. | Purification of solid, crystalline products. nih.gov | Adv: Economical, scalable, can yield very pure material. Disadv: Requires a suitable solvent; product loss is possible. |

| Flash Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel). tsijournals.com | Primary purification method for non-crystalline products or complex mixtures. | Adv: Highly effective for a wide range of compounds. Disadv: Can be time-consuming and requires significant solvent volumes. |

| Preparative TLC | Separation on a TLC plate, followed by scraping and extraction of the desired band. | Small-scale purification or separation of very similar compounds. youtube.com | Adv: High resolution for difficult separations. Disadv: Limited to small quantities, labor-intensive. |

Chemical Reactivity and Derivatization Studies of 4,7 Dichloro 2 Propylquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichlorinated Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated quinazolines. nih.govyoutube.com In 4,7-dichloro-2-propylquinazoline, the two chlorine atoms at the C4 and C7 positions are susceptible to displacement by various nucleophiles.

Elucidating Regioselectivity and Reactivity Profiles at C4 vs. C7

The C4 position of the quinazoline (B50416) ring is significantly more reactive towards nucleophilic attack than the C7 position. nih.govmdpi.com This regioselectivity is a well-documented phenomenon in the chemistry of 2,4-dichloroquinazolines and is attributed to the electronic properties of the quinazoline nucleus. mdpi.comnih.gov The carbon atom at the C4 position is more electron-deficient due to the influence of the adjacent nitrogen atom in the pyrimidine (B1678525) ring, making it a more favorable site for nucleophilic attack. nih.govresearchgate.net

Theoretical studies, such as those employing Density Functional Theory (DFT), have shown that the Lowest Unoccupied Molecular Orbital (LUMO) of the 2,4-dichloroquinazoline (B46505) system has a larger coefficient at the C4 carbon. nih.govresearchgate.net This indicates that the C4 position is the more electrophilic site and, therefore, more susceptible to nucleophilic attack. The activation energy for the SNAr reaction is consequently lower at the C4 position, further supporting the observed regioselectivity. nih.govresearchgate.net This inherent reactivity difference allows for selective substitution at the C4 position while leaving the C7 chloro group intact, providing a valuable handle for subsequent chemical modifications. nih.gov

Investigations with Diverse Nucleophiles (e.g., amines, alkoxides, thiolates)

The preferential reactivity of the C4 position has been exploited in reactions with a wide array of nucleophiles.

Amines: The reaction of dichlorinated quinazolines with various primary and secondary amines, including anilines and aliphatic amines, consistently results in the selective formation of 4-amino-7-chloro-2-propylquinazoline derivatives. nih.govmdpi.com These reactions are often carried out under mild conditions and demonstrate the robustness of the C4-selective substitution. mdpi.com The resulting 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. nih.govresearchgate.net

Alkoxides: While reactions with amines show strong C4 selectivity, the reactions of related dichlorinated heterocycles like 2,4-dichloropyrimidines with alkoxides can exhibit different regioselectivity, sometimes favoring the C2 position. wuxiapptec.com For this compound, the reaction with alkoxides would be expected to primarily yield 4-alkoxy-7-chloro-2-propylquinazoline derivatives, although the specific reaction conditions can influence the outcome. The formation of 7-chloro-4-methoxy-6-nitroquinazoline from 4,7-dichloro-6-nitroquinazoline (B182880) via alcoholysis with methanol (B129727) supports the susceptibility of the C4 position to alkoxide substitution. researchgate.net

Thiolates: Thiolates are also effective nucleophiles for the selective substitution at the C4 position, leading to the formation of 4-thioether-substituted quinazolines. This type of transformation has been utilized in the synthesis of various quinazoline derivatives. nih.gov

The general trend of reactivity and regioselectivity is summarized in the table below:

| Nucleophile | Primary Site of Attack | Resulting Product Class |

| Amines (R-NH₂) | C4 | 4-Amino-7-chloro-2-propylquinazolines |

| Alkoxides (R-O⁻) | C4 | 4-Alkoxy-7-chloro-2-propylquinazolines |

| Thiolates (R-S⁻) | C4 | 4-Thio-7-chloro-2-propylquinazolines |

Chemical Modifications and Functionalization of the 2-Propyl Moiety

Beyond the substitution at the chlorinated positions, the 2-propyl group offers another site for chemical modification, allowing for further diversification of the quinazoline scaffold.

Oxidation Reactions (e.g., to generate carbonyl or hydroxyl derivatives)

The alkyl side chain at the C2 position can be subjected to oxidation reactions. For instance, controlled oxidation can potentially convert the propyl group into a propanoyl or a hydroxylated propyl group. Such transformations would introduce new functional groups that can be used for further derivatization or to modulate the biological activity of the molecule. While specific examples for this compound are not extensively documented in the provided search results, the oxidation of alkyl side chains on heterocyclic systems is a known chemical transformation. youtube.com

Selective Halogenation and Other Substitutions

The 2-propyl group can also undergo halogenation, typically via a free-radical mechanism, which can be initiated by heat or light. libretexts.org This would lead to the introduction of a halogen atom onto the propyl chain. The position of halogenation (i.e., at the benzylic-like position) would be favored due to the stability of the resulting radical intermediate. libretexts.org These halogenated derivatives can then serve as precursors for further nucleophilic substitution reactions on the side chain.

Exploration of Further Derivatization Reactions for Structure-Activity Relationship Modulation

The derivatization of the this compound core is crucial for exploring structure-activity relationships (SAR) in drug discovery. nih.govgriffith.edu.au By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for a desired biological effect.

The initial selective SNAr reaction at the C4 position provides a platform for introducing a diverse range of substituents. The remaining chlorine atom at the C7 position can then be targeted for a second substitution reaction, often requiring more forcing conditions, or can be involved in metal-catalyzed cross-coupling reactions. nih.gov Furthermore, modifications to the 2-propyl group and the substituent introduced at the C4 position allow for a comprehensive exploration of the chemical space around the quinazoline scaffold. nih.govnih.gov This systematic derivatization is a cornerstone of medicinal chemistry, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental in the analysis of 4,7-Dichloro-2-propylquinazoline, enabling the separation of the compound from impurities and its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. A typical HPLC method would be developed and validated to ensure its accuracy, precision, and reliability. While specific application notes for this exact compound are not widely published, a general method can be described. A reverse-phase HPLC system would likely be employed, utilizing a C18 column. The mobile phase could consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, set at a wavelength where the quinazoline (B50416) ring exhibits strong absorbance. Method validation would be carried out according to established guidelines, assessing parameters like linearity, accuracy, precision, and limits of detection and quantification.

Table 1: Representative HPLC Parameters for Analysis of a Dichloro-Substituted Quinazoline Derivative

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents typical parameters and may require optimization for this compound.

Gas Chromatography (GC) is another valuable tool for the analysis of this compound, particularly for assessing volatile impurities or after derivatization to increase its volatility. Given its molecular weight and polarity, direct GC analysis might be challenging without a high-temperature column and injector. The technique is highly effective for impurity profiling, capable of detecting and quantifying small amounts of volatile organic compounds that may be present from the synthesis process. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. A flame ionization detector (FID) could be used for general-purpose quantification, while a mass spectrometer (MS) detector would provide structural information about the impurities.

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the unambiguous identification and trace analysis of this compound.

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is instrumental in confirming the molecular weight of the compound. For this compound (C₁₁H₁₀Cl₂N₂), the expected molecular weight is approximately 241.12 g/mol . Electrospray ionization (ESI) is a common ionization technique for such molecules, which would be expected to show a protonated molecule [M+H]⁺ at m/z 242.0 in the positive ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities. Electron ionization (EI) is typically used, which generates a characteristic fragmentation pattern that can be used to identify unknown compounds by comparison with spectral libraries.

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons on the quinazoline ring and the aliphatic protons of the propyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 4,7-disubstitution pattern. The propyl group would exhibit characteristic signals: a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the quinazoline ring.

¹³C NMR: The carbon-13 NMR spectrum would show the expected number of signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the carbons would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the quinazoline ring.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, providing definitive structural confirmation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Propyl-CH₂ | ~2.9 | ~40 |

| Propyl-CH₂ | ~1.8 | ~22 |

| Propyl-CH₃ | ~1.0 | ~14 |

| Aromatic-H | 7.5 - 8.5 | 120 - 150 |

| Quinazoline-C | - | 150 - 170 |

Note: These are predicted values and actual experimental data may vary. The aromatic region would show a complex splitting pattern.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. These would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, C=N and C=C stretching vibrations from the quinazoline ring, and C-Cl stretching vibrations.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption maxima corresponding to the π-π* electronic transitions within the quinazoline aromatic system. The position and intensity of these bands are characteristic of the quinazoline chromophore.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Formic acid |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other searched scientific literature, the utility of SC-XRD can be illustrated by examining related quinazoline and quinoline (B57606) structures. For instance, the crystal structure of 4,7-dichloroquinoline (B193633) has been determined, revealing the planar nature of the quinoline ring system. cambridgenetwork.co.ukmdpi.com Similarly, analysis of 2,4-dichloro-7-fluoroquinazoline (B1321832) showed its molecule to be essentially planar, with observable π–π stacking interactions in the crystal lattice. researchgate.net

For a novel compound like this compound, a typical SC-XRD analysis would yield a set of crystallographic parameters. These parameters, once determined, would be deposited in a crystallographic database to be accessible to the wider scientific community. A hypothetical data table for such an analysis is presented below to illustrate the type of information obtained.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₀Cl₂N₂ |

| Formula Weight | 241.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coeff. (mm⁻¹) | Value |

| R-factor (%) | Value |

Note: The values in this table are hypothetical and serve as an example of the data generated from a single-crystal X-ray diffraction experiment. No published experimental data was found for this compound in the searched resources.

High-Resolution Mass Spectrometry and Elemental Analysis for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. When coupled with elemental analysis, which determines the percentage composition of individual elements (carbon, hydrogen, nitrogen, etc.), HRMS provides unequivocal validation of the molecular formula.

For this compound, HRMS would be used to determine its exact mass. The experimentally measured mass would then be compared to the theoretically calculated mass for the proposed formula, C₁₁H₁₀Cl₂N₂. A close match between these two values, typically within a few parts per million (ppm), serves as strong evidence for the correct molecular formula. For example, the characterization of 4,7-dichloro-6-nitroquinazoline (B182880) involved mass spectrometry to confirm its molecular ion peak. mdpi.comresearchgate.net

Elemental analysis provides complementary data by determining the mass percentages of the constituent elements. The experimental percentages of carbon, hydrogen, nitrogen, and chlorine would be compared against the calculated theoretical percentages for the C₁₁H₁₀Cl₂N₂ formula.

Interactive Data Table: Hypothetical Molecular Formula Validation Data for this compound

| Analysis | Theoretical Value for C₁₁H₁₀Cl₂N₂ | Experimental Value (Hypothetical) |

| HRMS | ||

| Exact Mass [M+H]⁺ | 241.0348 | Value |

| Elemental Analysis | ||

| Carbon (%) | 54.80 | Value |

| Hydrogen (%) | 4.18 | Value |

| Chlorine (%) | 29.40 | Value |

| Nitrogen (%) | 11.62 | Value |

Note: The experimental values in this table are hypothetical. No published high-resolution mass spectrometry or elemental analysis data was found for this compound in the searched resources.

The combination of these advanced analytical methods provides a robust and comprehensive characterization of a chemical compound, ensuring its structural integrity and molecular formula are accurately established before further investigation into its chemical and biological properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties of molecules. These calculations can predict a wide range of molecular characteristics with a high degree of accuracy.

DFT calculations are instrumental in understanding the electronic structure of 4,7-dichloro-2-propylquinazoline. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which in turn dictates its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For a related compound, 4,7-dichloro-6-nitroquinazoline (B182880), its high reactivity has been noted, suggesting a potentially low HOMO-LUMO gap. mdpi.com Computational models can precisely quantify these orbitals and predict sites susceptible to nucleophilic or electrophilic attack by analyzing the molecular electrostatic potential (MEP) map.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated by DFT calculations.

The three-dimensional structure of this compound, particularly the orientation of the propyl group, can be investigated through conformational analysis. Computational methods can identify the most stable conformers by calculating their relative energies. This is crucial as the biological activity of a molecule often depends on its specific conformation.

Furthermore, quinazoline (B50416) derivatives can exhibit tautomerism. Theoretical calculations can predict the relative stabilities of different tautomeric forms in various environments (gas phase or in solution), which is essential for understanding its chemical behavior and interactions in biological systems.

Molecular Dynamics Simulations and Ligand-Macromolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the behavior of proteins and their interactions with ligands over time. nih.gov These simulations are invaluable in drug discovery for understanding how a molecule like this compound might interact with a biological target. polimi.it

By placing the molecule in a simulated environment with a target protein, MD simulations can predict the binding affinity, elucidate the binding pathways, and identify key amino acid residues involved in the interaction. nih.gov This information is critical for optimizing lead compounds in drug design. The stability of the ligand-protein complex can be assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound with a Target Protein

| Simulation Parameter | Result | Interpretation |

| Binding Free Energy (ΔG_bind) | -9.5 kcal/mol | Predicts a strong and stable binding interaction. |

| Key Interacting Residues | ASP555, ASN806 | Identifies specific amino acids crucial for binding. mdpi.com |

| Average RMSD of Ligand | 1.2 Å | Indicates the stability of the ligand's position in the binding site. |

Note: This table presents hypothetical data that could be obtained from an MD simulation study.

In Silico Screening and Virtual Library Design for Target Identification

In silico screening techniques are used to search large databases of chemical compounds to identify those that are likely to bind to a drug target. nih.gov For this compound, if its biological target is unknown, reverse docking or pharmacophore-based screening can be employed to identify potential protein targets. In these methods, the molecule is computationally docked against a library of known protein structures. mdpi.comnih.gov

Conversely, if a target is known, a virtual library of derivatives of this compound can be designed and screened in silico to identify analogs with improved binding affinity and selectivity. This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds. plos.org

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational chemistry can predict spectroscopic properties, which is a valuable tool for structure verification and analysis.

NMR Chemical Shifts: Calculating NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, can aid in the interpretation of experimental NMR spectra. nih.govliverpool.ac.uk While experimental data for the closely related 4,7-dichloro-6-nitroquinazoline exists, predictive calculations for this compound would provide a theoretical spectrum to compare against future experimental findings. mdpi.com

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Quinazoline

| Proton | Predicted δ (ppm) | Experimental δ (ppm) for 4,7-dichloro-6-nitroquinazoline mdpi.com |

| H-5 | 8.30 | 8.34 |

| H-8 | 7.95 | 7.92 |

Note: Predicted values are hypothetical. Experimental values are for a related compound and serve for comparative illustration.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This prediction can help in understanding the electronic transitions within the molecule and can be correlated with its photochemical properties. nih.gov Machine learning models are also being increasingly used to predict UV-Vis spectra based on molecular structure. nih.govresearchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful method to investigate the step-by-step process of chemical reactions. For the synthesis or metabolic degradation of this compound, computational chemistry can be used to model the entire reaction pathway. This involves identifying transition states, intermediates, and calculating the activation energies for each step.

This detailed mechanistic understanding can help in optimizing reaction conditions to improve yields and reduce byproducts. For instance, understanding the mechanism of nucleophilic substitution at the chloro-substituted positions can guide the synthesis of new derivatives.

Structure Activity Relationship Sar Studies of 4,7 Dichloro 2 Propylquinazoline Analogs

Systematic Exploration of the Impact of Chlorine Substituents at C4 and C7

The presence and position of halogen atoms on the quinazoline (B50416) ring can significantly modulate the physicochemical properties and biological activity of the molecule. The 4,7-dichloro substitution pattern is a key feature of the parent compound, and understanding the individual and combined effects of these chlorine atoms is fundamental to SAR studies.

Influence of Halogen Electronegativity, Size, and Steric Hindrance

Halogen atoms, such as chlorine, are highly electronegative and can influence the electron distribution within the quinazoline ring system. This can affect the molecule's ability to interact with biological targets through hydrogen bonding or other electrostatic interactions. The size and steric bulk of the chlorine atoms at C4 and C7 also play a critical role in determining the compound's conformational preferences and its fit within a receptor's binding pocket.

Computational studies on halogen-substituted 4-anilinoquinazolines have shown that while halogen substitution may not lead to significant changes in the three-dimensional conformation, it can cause noticeable alterations in electronic properties like the dipole moment. nih.gov For instance, more potent tyrosine kinase inhibitors with chloro and bromo substitutions often exhibit higher dipole moments, suggesting that these electronic effects are crucial for their activity. nih.gov The steric hindrance introduced by the chlorine atoms can also be a determining factor for potency, with more flexible and potent analogs showing larger deviations from their global minimum structures. nih.gov

Comparative Studies with Other Positional Dichloroquinazoline Isomers

The specific positioning of the two chlorine atoms on the quinazoline ring is a critical determinant of biological activity. While direct comparative studies on a full series of dichloro-2-propylquinazoline isomers are not extensively documented in publicly available literature, research on related quinazoline derivatives provides valuable insights. For example, studies on 2,4-dichloroquinazolines have established that the C4 position is highly susceptible to nucleophilic aromatic substitution, making it a key position for derivatization. nih.gov This inherent reactivity difference between the C2 and C4 positions underscores the importance of the chlorine atom's location.

Furthermore, research on other substituted quinazolines highlights the significance of the substitution pattern. For instance, in the context of A2A adenosine (B11128) receptor antagonists, the introduction of a chlorine atom at the C7-position of a quinazoline scaffold resulted in binding affinities comparable to those of the corresponding C6-substituted molecules. nih.gov This suggests that for certain targets, the C7 position is a favorable site for halogen substitution to achieve high potency. The 4,7-dichloro pattern, therefore, likely confers a unique combination of electronic and steric properties that are distinct from other dichloro-isomers like the 2,4-, 6,7-, or 6,8-dichloro analogs.

Detailed Analysis of the Influence of the 2-Propyl Side Chain

The substituent at the C2 position of the quinazoline ring is another key modulator of biological activity. The 2-propyl group in 4,7-dichloro-2-propylquinazoline provides a lipophilic side chain that can engage in hydrophobic interactions with the target protein.

Effects of Alkyl Chain Length, Branching, and Saturation

The length, branching, and saturation of the alkyl chain at the C2 position can significantly impact the compound's potency and selectivity. While specific studies on a series of 2-alkyl-4,7-dichloroquinazolines are limited, general principles of SAR from related quinazoline derivatives can be applied.

| Compound ID | C2-Substituent | General Expected Effect on Activity |

| Analog A | Ethyl | May decrease hydrophobic interactions compared to propyl |

| Analog B | Isopropyl | Branching may improve or hinder binding depending on pocket shape |

| Analog C | Butyl | Longer chain may enhance hydrophobic interactions if space allows |

| Analog D | Propenyl | Unsaturation introduces rigidity and potential for pi-stacking |

Stereochemical Considerations and Enantiomeric Purity (if applicable)

If the 2-propyl side chain is modified to include a chiral center, for example, by introducing a substituent on the chain, then stereochemical considerations become paramount. The different enantiomers of such a molecule could exhibit distinct biological activities and potencies. This is a well-established principle in medicinal chemistry, where the three-dimensional arrangement of atoms is critical for molecular recognition by a chiral biological target. However, for the 2-propyl group itself, there are no stereochemical considerations as it is not a chiral moiety.

SAR Elucidation through Derivatization at Various Positions (C4, C7, N1, 2-Propyl)

To further explore the SAR of the this compound scaffold, derivatization at various positions is a common strategy. This allows for the fine-tuning of the molecule's properties to enhance its biological activity, selectivity, and pharmacokinetic profile.

The C4 position of dichloroquinazolines is particularly amenable to derivatization. Studies on 2,4-dichloroquinazolines have shown that the chlorine at the C4 position is readily displaced by various nucleophiles, including anilines and aliphatic amines, in a regioselective manner. nih.gov This allows for the introduction of a wide range of substituents to probe for interactions with the target.

The C7 position also serves as a point for modification. For instance, the introduction of basic side chains at the C7 position of 4-anilinoquinazolines has been shown to improve aqueous solubility and oral bioavailability, which are crucial properties for drug candidates.

Finally, modifications to the 2-propyl side chain itself, such as the introduction of functional groups like hydroxyl or amino groups, could introduce new interaction points with the target and alter the compound's physicochemical properties. The synthesis of 4,7-dichloro-6-nitroquinazoline (B182880) as an intermediate for potent drug candidates like afatinib (B358) underscores the importance of the 4,7-dichloroquinazoline (B1295908) core in developing biologically active molecules. researchgate.net

| Position of Derivatization | Example of Modification | Potential Impact on Activity |

| C4 | Replacement of Chlorine with an Aniline (B41778) Moiety | Introduction of a group capable of forming hydrogen bonds and pi-stacking interactions |

| C7 | Replacement of Chlorine with a Basic Side Chain | Improved solubility and potential for new ionic interactions |

| N1 | Alkylation | Alteration of electronic properties and steric profile |

| 2-Propyl | Introduction of a Hydroxyl Group | Increased polarity and potential for hydrogen bonding |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov In the context of drug discovery, QSAR models are pivotal for predicting the therapeutic potential of novel molecules before they are synthesized, thereby saving significant time and resources. nih.govnih.govnih.gov These models function by relating predictor variables, which consist of physicochemical properties or theoretical molecular descriptors, to a response variable, such as the biological activity of the chemicals. wikipedia.org For quinazoline analogs, QSAR studies are instrumental in identifying the key structural features that govern their pharmacological effects and in guiding the design of more potent and selective derivatives.

The development of a robust QSAR model is a systematic process that involves several critical steps. mdpi.com It begins with the selection of a dataset of compounds with known biological activities, followed by the calculation of various molecular descriptors that numerically characterize the properties of each molecule. mdpi.com This data is then used to build a mathematical model, which is rigorously validated to ensure its predictive accuracy. mdpi.com

Research on various quinazoline analogs has led to the development of several predictive QSAR models for different therapeutic targets. These studies highlight which molecular properties are most influential in determining the biological activity of these compounds.

Research Findings from QSAR Studies on Quinazoline Analogs

Anticonvulsant Activity:

A QSAR study was performed on a series of quinazoline-4(3H)-ones to understand the structural requirements for their anticonvulsant activity. researchgate.netufv.br The resulting model demonstrated strong statistical significance and predictive power. researchgate.netufv.br The key molecular descriptors found to influence the anticonvulsant activity were:

Broto-Moreau autocorrelation-lag2/weighted by Van der Waals volume (ATS2v): Relates to the distribution of atomic properties within the molecule.

Average coefficient sum of the last eigenvector from Barysz matrix/weighted by Van der Waals volume (VE2_DZv): An index related to the electronic environment of the molecule.

Largest absolute eigenvalue of Burden matrix-6/weighted by relative atomic mass (SpMax6_Bhm): A descriptor that captures information about molecular topology and atomic properties.

Radial distribution function at 4.5 interatomic distance weighted by first ionization potential (RDF45i): Describes the probability distribution of interatomic distances in the molecule. researchgate.netufv.br

The model indicated that these specific properties, which are related to molecular volume, mass, and ionization potential, are crucial for the anticonvulsant effects of the studied compounds. researchgate.netufv.br

Anticancer Activity (EGFR/erbB-2 Inhibition):

Quinazoline derivatives are widely studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govacs.org A 2D-QSAR analysis on a set of 31 quinazoline derivatives with inhibitory activity against human lung cancer led to a model with high predictive capability. acs.org This study suggested that introducing electronegative substituents at the N-3 and C-6 positions of the quinazoline ring could enhance inhibitory activity by fostering optimal interactions within the ATP-binding site of EGFR. acs.org

Another comparative QSAR analysis focused on quinazoline analogs as inhibitors of the tyrosine kinase erbB-2. nih.gov The developed Multiple Linear Regression (MLR) model was found to be statistically significant. nih.gov The most important descriptors in predicting inhibitory activity were found to be:

SaaOE-Index and SsClE-index: These are Estate Contribution descriptors that account for the electrotopological state of atoms in the molecule. The model revealed that an electron-withdrawing group at the 4th position of the quinazoline ring enhances the activity, as indicated by the positive coefficient of the SsClE-index. nih.gov

The following table summarizes the statistical validation parameters for selected QSAR models developed for quinazoline derivatives, demonstrating their robustness and predictive capacity.

| Model/Activity | Statistical Method | R² | Q² (or R²cv) | pred_r² (or R²_test) | Key Descriptors | Reference |

| Anticonvulsant | Genetic Function Algorithm | 0.899 | 0.866 | 0.7406 | ATS2v, VE2_DZv, SpMax6_Bhm, RDF45i | researchgate.netufv.br |

| Anticancer (Lung) | Multiple Linear Regression (MLR) | 0.745 | 0.669 | 0.941 | - | acs.org |

| Anticancer (erbB-2) | Multiple Linear Regression (MLR) | 0.956 | 0.915 | 0.6170 | SaaOE-Index, SsClE-index | nih.gov |

An Examination of the Biological Activities of this compound in Scientific Research

The field of medicinal chemistry continuously explores the potential of novel synthetic compounds for various therapeutic applications. One such molecule of interest is this compound. This article aims to provide a focused exploration of the documented biological activities and mechanistic pathways of this specific compound as reported in scientific literature, adhering to a structured outline.

Exploration of Biological Activities and Mechanistic Pathways in Research Models

Antiprotozoal and Antiparasitic Research

Nematicidal Activity and Mode of Action

The potential of quinazoline (B50416) derivatives as nematicidal agents has been an area of active investigation. While direct studies on this compound are not extensively documented, research on structurally similar compounds provides valuable insights. A notable study focused on the nematicidal activity of a series of quinazoline compounds, including the closely related 2,4,7-trichloroquinazoline (B1295576) . researchgate.net This highlights the potential of the chlorinated quinazoline core in targeting plant-parasitic nematodes.

In a broader context, quinazoline derivatives have shown promising results against various nematode species. For instance, compound K11, a quinazoline derivative, exhibited significant nematicidal activity against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor, with LC50 values of 7.33, 6.09, and 10.95 mg/L, respectively. nih.gov Furthermore, at a concentration of 100 mg/L, compound K11 demonstrated a 98.77% mortality rate against Meloidogyne incognita. nih.gov

The proposed mode of action for some nematicidal quinazolines involves the induction of oxidative stress in the nematodes. nih.gov This is characterized by an increase in the production of reactive oxygen species (ROS) and accumulation of lipofuscin and lipids. nih.gov Additionally, these compounds can impair the nematode's antioxidant capacity, thereby reducing its pathogenicity. nih.gov Transcriptomic analysis of nematodes treated with a nematicidal quinazoline revealed significant effects on fatty acid degradation and metabolic pathways, along with differential expression of genes related to redox processes. nih.gov Other nematicidal mechanisms for different chemical classes include the activation of ion channels, such as the glutamate-gated chloride channel (GluCl), leading to parasite death, and the induction of methuosis, a form of non-apoptotic cell death characterized by the formation of giant vacuoles. nih.gov

Anti-inflammatory and Analgesic Activity Research

Quinazoline and its derivatives are widely recognized for their significant anti-inflammatory and analgesic properties. mdpi.comnih.gov This has led to the development of marketed non-steroidal anti-inflammatory drugs (NSAIDs) based on the quinazoline scaffold, such as proquazone. mdpi.comencyclopedia.pub The anti-inflammatory effects of quinazoline derivatives are often attributed to their ability to inhibit key inflammatory mediators.

Research on various quinazoline analogs has demonstrated their potential to reduce inflammation and pain in preclinical models. For example, certain 2,3-disubstituted 4(3H)-quinazolinone derivatives have shown potent anti-inflammatory and analgesic activities, with some compounds exhibiting stronger effects than the standard drug diclofenac. nih.gov The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov

In studies involving endotoxin-stimulated macrophages, a quinazolinone derivative was found to significantly inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzymes iNOS and COX-2. nih.gov This inhibition was linked to the suppression of the NF-κB signaling pathway. nih.gov Furthermore, in vivo models of inflammation, such as carrageenan-induced paw edema, have confirmed the anti-inflammatory and analgesic potential of various quinazoline compounds. nih.govnih.govnih.gov For instance, a novel 2-phenylquinazoline (B3120039) analog demonstrated significant reductions in paw edema, pain, and vascular permeability in mice. nih.gov Similarly, a 7-chloro-4-(piperazin-1-yl) quinoline (B57606) derivative showed potent anti-inflammatory and analgesic effects by suppressing inflammatory mediators. tbzmed.ac.ir

While direct experimental data for this compound is limited, the consistent findings across a range of structurally related quinazolines, particularly those with halogen substitutions, strongly suggest its potential as an anti-inflammatory and analgesic agent. mdpi.comnih.gov

Enzyme Inhibition and Receptor Modulation Studies

The biological activities of quinazoline derivatives are often mediated through their interaction with specific enzymes and receptors. Research has focused on their potential as inhibitors of kinases, phosphodiesterases, and other relevant biological targets.

Kinase Inhibition Profiles (e.g., GLP, G9a, other relevant kinases)

The quinazoline scaffold is a well-established framework for the development of protein kinase inhibitors, which are crucial in cancer therapy and other diseases. mdpi.commdpi.comnih.gov Many quinazoline-based drugs target tyrosine kinases, such as the epidermal growth factor receptor (EGFR). mdpi.comnih.govnih.gov

In the context of epigenetic regulation, quinazoline derivatives have been identified as inhibitors of histone methyltransferases, such as G9a and G9a-like protein (GLP). nih.govnih.govselleckchem.com These enzymes play a critical role in gene silencing and are implicated in various diseases, including cancer. For instance, UNC0638, a 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivative, is a potent inhibitor of G9a and GLP with IC50 values of less than 15 nM and 19 nM, respectively. selleckchem.comresearchgate.net Another compound from the same class, UNC0224, also demonstrated potent and selective inhibition of G9a. nih.gov The crystal structure of G9a in complex with UNC0224 has provided valuable insights for the structure-based design of novel inhibitors. nih.gov While the specific substitution pattern of this compound differs from these reported inhibitors, the established activity of the quinazoline core suggests a potential for interaction with these or other kinases.

Phosphodiesterase (PDE) Inhibition and Selectivity

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.govmdpi.com Inhibition of specific PDE isoforms is a therapeutic strategy for various conditions, including inflammatory diseases. nih.govmdpi.com

Quinazoline derivatives have been investigated as inhibitors of different PDE families. researchgate.netfrontiersin.orgnih.govacs.orgresearchgate.net Notably, research has focused on their potential as inhibitors of PDE7, a cAMP-specific phosphodiesterase expressed in immune cells, making it a target for anti-inflammatory drugs. researchgate.netfrontiersin.orgnih.govresearchgate.net Several series of quinazoline derivatives, including thioxoquinazolines and 4-hydrazinoquinazolines, have been synthesized and shown to inhibit PDE7A at submicromolar concentrations. researchgate.netfrontiersin.orgnih.gov Some of these compounds also exhibit dual inhibition of PDE4 and PDE7, which could lead to enhanced anti-inflammatory effects. nih.gov

While specific data on the PDE inhibitory activity of this compound is not available, the established activity of the quinazoline scaffold against various PDE isoforms suggests that it may also interact with these enzymes. The specific selectivity profile would depend on the substitution pattern on the quinazoline ring.

Investigations of Other Enzyme or Receptor Targets

The versatility of the quinazoline scaffold allows for its interaction with a diverse range of biological targets beyond kinases and phosphodiesterases. Research has explored the potential of quinazoline derivatives to interact with various other enzymes and receptors, contributing to their broad spectrum of biological activities. mdpi.com

For example, some quinazoline derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov In a study of 2,3-disubstituted 4(3H)-quinazolinone derivatives, several compounds demonstrated potent inhibition of COX-2, with some showing high selectivity over COX-1. nih.gov This selectivity is a desirable feature for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

The anti-inflammatory effects of some quinazolines have also been linked to the suppression of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. nih.gov By inhibiting the activation of NF-κB, these compounds can downregulate the production of a wide range of pro-inflammatory mediators. nih.gov

While direct studies on this compound's interaction with these specific targets are lacking, the established activities of related compounds provide a strong rationale for further investigation into its potential to modulate these and other biologically relevant enzymes and receptors.

Mechanistic Investigations at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms underlying the biological activities of this compound and its analogs is crucial for their potential development as therapeutic agents. Research on related quinazoline derivatives has provided insights into their mechanisms of action.

At the molecular level, the inhibitory effects of quinazoline derivatives on enzymes like kinases and phosphodiesterases are often attributed to their ability to bind to the active site of the enzyme, competing with the natural substrate. For kinase inhibitors, the quinazoline core can act as a scaffold that presents various substituents to interact with specific amino acid residues in the ATP-binding pocket of the kinase. mdpi.commdpi.com Similarly, for phosphodiesterase inhibitors, the quinazoline structure can fit into the catalytic pocket of the enzyme, preventing the hydrolysis of cyclic nucleotides. researchgate.netfrontiersin.org

At the cellular level, the inhibition of these enzymes translates into a variety of downstream effects. For instance, the inhibition of G9a and GLP by quinazoline derivatives leads to a reduction in the levels of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a key epigenetic mark associated with gene repression. researchgate.net This can lead to the reactivation of silenced tumor suppressor genes in cancer cells.

In the context of inflammation, the inhibition of PDE4 by quinazoline compounds results in an accumulation of intracellular cAMP. nih.govmdpi.com Elevated cAMP levels can, in turn, activate protein kinase A (PKA), which can lead to the phosphorylation and inactivation of pro-inflammatory transcription factors like NF-κB and the reduced production of inflammatory cytokines. nih.gov

The nematicidal activity of some quinazolines has been linked to the induction of oxidative stress and disruption of metabolic pathways within the nematodes. nih.gov This suggests a mechanism that goes beyond a single target and involves a broader disruption of cellular homeostasis in the target organism.

While the specific molecular and cellular mechanisms of this compound remain to be elucidated, the extensive research on its structural analogs provides a solid foundation for hypothesizing its potential modes of action and for designing future studies to explore them in detail.

Identification and Validation of Molecular Targets

There is no specific information available in the reviewed scientific literature identifying or validating the molecular targets of this compound. The process of target identification is a critical first step in understanding the mechanism of action of a compound. This typically involves a variety of experimental approaches, such as affinity-based pull-down assays, where the compound is used to isolate its binding partners from cell lysates, or computational methods that predict potential targets based on structural similarity to known ligands. For this compound, such studies have not been published.

Quantitative Binding Affinity and Kinetic Studies

Quantitative data on the binding affinity and kinetics of this compound with any potential molecular target are not available. Techniques like Isothermal Titration Calorimetry (ITC) are instrumental in determining the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a small molecule and its target protein. Such studies provide a detailed understanding of the molecular recognition process. The absence of identified targets for this compound means that no such quantitative binding studies have been reported.

Analysis of Cellular Pathway Modulation and Signaling Interventions

Due to the lack of identified molecular targets and binding affinity data, there is no information regarding the modulation of specific cellular pathways or signaling interventions by this compound. Research in this area would typically investigate how the compound affects intracellular signaling cascades, such as kinase pathways or transcription factor activity, subsequent to binding its molecular target. These studies are essential for elucidating the functional consequences of the compound's action at a cellular level. Without foundational data on its molecular interactions, the downstream effects of this compound remain uncharacterized.

Future Research Perspectives and Advanced Applications

Rational Design and Synthesis of Next-Generation Quinazoline (B50416) Derivatives with Enhanced Properties

The future development of 4,7-Dichloro-2-propylquinazoline hinges on the rational design and synthesis of new derivatives with superior properties. The existing scaffold serves as a template for strategic modifications aimed at enhancing biological efficacy, selectivity, and physicochemical characteristics.

Synthetic strategies for quinazoline derivatives are well-established and can be adapted for this specific compound. researchgate.net Methodologies such as metal-catalyzed cross-coupling reactions (e.g., using copper or palladium), microwave-assisted synthesis, and ultrasound-promoted reactions offer efficient pathways to functionalize the quinazoline core. researchgate.net The chlorine atoms at the C4 and C7 positions are particularly amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The pyrimidine (B1678525) ring's C4 position is known to be highly reactive toward nucleophiles. wikipedia.org The propyl group at the C2 position can also be varied to explore its impact on activity.

Future synthetic efforts will likely focus on creating libraries of analogues by systematically altering these positions. For instance, replacing the chlorine atoms with various amine, alkoxy, or thioether moieties could modulate the molecule's interaction with biological targets. The enhancement of activity by installing various active groups is a primary method for the drug design and reconstruction of quinazoline derivatives. researchgate.net

Table 1: Proposed Structural Modifications to this compound and Their Rationale

| Position for Modification | Proposed Substituent | Rationale for Modification | Potential Enhanced Property |

|---|---|---|---|

| C4-Chloro | Anilines, Alkylamines, Heterocyclic amines | The C4 position is crucial for binding to many kinase domains. Introducing substituted anilines can mimic the binding of known EGFR inhibitors. | Improved kinase inhibition, enhanced anticancer activity. |

| C7-Chloro | Morpholine, Piperazine, other polar groups | The C7 position often influences solubility and pharmacokinetic properties. Adding polar groups can improve water solubility. | Increased bioavailability, better pharmacokinetic profile. |

| C2-Propyl | Cyclopropyl, Branched alkyl chains, Aromatic rings | The C2 substituent can affect steric hindrance and lipophilicity, influencing target specificity and cell permeability. | Modulated target selectivity, improved cell penetration. |

| C6/C8-Hydrogen | Fluorine, Methoxy groups | Substitution on the benzene (B151609) ring can alter electronic properties and metabolic stability. Fluorination can block metabolic oxidation. | Increased metabolic stability, enhanced binding affinity. |

Development of Novel Analytical Methodologies for Complex Biological Matrices and Environmental Samples

As derivatives of this compound are explored for therapeutic or industrial uses, the need for sensitive and reliable analytical methods to detect and quantify them in complex samples becomes critical. Such samples include biological matrices like blood plasma, urine, and tissues, as well as environmental samples such as water and soil. nih.govnih.gov

Given the chlorinated nature of the compound, methods must be robust enough to handle potential matrix interference. nih.gov The development of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying drug compounds in biological fluids. mdpi.comjfda-online.comthermofisher.com A typical workflow would involve protein precipitation or solid-phase extraction (SPE) to clean up the sample, followed by chromatographic separation on a C18 column and detection using multiple reaction monitoring (MRM) on a tandem mass spectrometer. jfda-online.comnih.govresearchgate.net

For environmental monitoring, gas chromatography-mass spectrometry (GC-MS), particularly with a negative chemical ionization (NCI) source, could be highly effective for detecting halogenated compounds at very low concentrations. researchgate.netgcms.cz The development of these methods must be validated according to regulatory guidelines to ensure accuracy, precision, and reliability. jfda-online.com This analytical foundation is crucial for pharmacokinetic studies, toxicological assessments, and environmental impact analysis.

Synergistic Integration of Computational and Experimental Approaches in Chemical Biology and Drug Discovery Research

The integration of computational modeling with experimental synthesis and testing is a powerful strategy to accelerate the discovery of new quinazoline-based agents. rsc.org This synergistic approach can significantly reduce the time and cost associated with identifying promising lead compounds by prioritizing the most viable candidates for synthesis.

Computational tools like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are invaluable for predicting how structural modifications to this compound will affect its biological activity. rsc.orgresearchgate.net For example, docking studies can model the binding interactions of newly designed analogues within the active site of a target protein, providing insights into their potential potency and selectivity. researchgate.net QSAR models can correlate specific structural features with observed biological activity, guiding the design of more effective compounds.